6-Ethyl-3-methyloct-6-en-1-ol
Description
Contextualization within Branched Aliphatic Alcohols and Unsaturated Systems
6-Ethyl-3-methyloct-6-en-1-ol is an organic compound classified as a branched, unsaturated aliphatic alcohol. libretexts.orgmmsl.cz Its structure is characterized by an eight-carbon chain (oct-) with a methyl group at the third carbon, an ethyl group at the sixth carbon, a double bond starting at the sixth carbon (-6-en), and a primary alcohol functional group (-1-ol). nih.gov This combination of a primary alcohol, branching, and unsaturation imparts specific chemical properties and reactivity to the molecule. mmsl.cz
The hydroxyl (-OH) group makes the molecule polar and capable of forming hydrogen bonds, influencing its physical properties and solubility. mmsl.cz As a primary (1°) alcohol, the carbon atom bearing the -OH group is attached to only one other carbon atom, which is a key determinant of its reactivity in oxidation and esterification reactions. libretexts.org The presence of a double bond introduces a site of unsaturation, making it susceptible to addition reactions and cis-trans isomerism. The specific isomer, (Z)-6-ethyl-3-methyloct-6-en-1-ol, indicates a particular stereochemistry around the double bond. nih.gov
Branched aliphatic alcohols are a significant class of compounds in organic chemistry, often found in natural products and used as intermediates in synthesis. google.comresearchgate.net The branching in the carbon chain, such as the methyl and ethyl groups in this compound, can influence the molecule's steric hindrance and, consequently, its reaction pathways and the properties of resulting products. Unsaturated systems, particularly those containing double bonds, are fundamental in organic synthesis, allowing for a wide array of functional group transformations. mmsl.cz
Historical Perspectives on Structural Class and Analogues
The study of branched, unsaturated alcohols is historically intertwined with the chemistry of terpenes, which are natural products built from isoprene (B109036) units (C5H8). wikipedia.org Many terpenes and their derivatives are alcohols (terpenoids) and have been targets of total synthesis for decades, driving the development of new synthetic methodologies. thieme-connect.comacs.org The synthesis of complex natural products has provided a significant impetus for chemists to devise strategies for constructing carbon skeletons and introducing functional groups with high chemo- and stereoselectivity. researchgate.netmdpi.com
Historically, the synthesis of such alcohols often involved multi-step processes. For instance, the Guerbet reaction represents a classic method for the condensation of alcohols to produce branched alcohols. google.com The development of synthetic routes to access specific isomers of unsaturated alcohols has been a continuous area of research. Early methods for creating such structures sometimes resulted in mixtures of isomers, as seen in the dehydration of 1,6-diols which can produce a mixture of double bond isomers. google.com
A significant challenge and area of advancement has been the development of stereoselective methods to control the geometry of the double bond (E/Z isomerism) and any chiral centers. The synthesis of analogues, such as other substituted octenols, has been driven by the search for new fragrances and other commercially valuable compounds, which in turn has contributed to the broader understanding of structure-activity relationships in this class of molecules. google.comthegoodscentscompany.com
Significance in Academic Chemical Synthesis and Mechanistic Inquiry
The compound this compound and its isomers are of interest in both academic and industrial research, particularly in the field of fragrance chemistry. google.com The specific arrangement of its functional groups and substituents gives it a distinct odor profile, described as floral and reminiscent of lily of the valley. google.com A patent describes the synthesis of a mixture of (6E)- and (6Z)-isomers of this compound, highlighting its use as an odorant. google.com
From a synthetic standpoint, this molecule serves as a model for the development of selective reactions. For example, the synthesis of the pure (6E/Z)-6-ethyl-3-methyloct-6-en-1-ol, free from its double-bond isomers, requires specific synthetic strategies that avoid the non-selective dehydration of diol precursors. google.com This highlights the compound's role in advancing synthetic methodology. Research in this area often focuses on catalytic processes that can achieve high selectivity under mild conditions.
The study of such molecules also contributes to mechanistic inquiries. For instance, understanding the factors that control the regioselectivity of reactions involving the double bond versus the alcohol group is a fundamental aspect of organic chemistry. The interplay between the different functional groups within the molecule can be explored through various chemical transformations. While specific research on the reaction mechanisms of this compound is not extensively documented in readily available literature, its structural motifs are representative of those used in broader mechanistic studies of unsaturated alcohols.
Compound Data
Below are tables detailing the properties of this compound.
Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H22O | nih.gov |
| Molecular Weight | 170.29 g/mol | nih.gov |
| IUPAC Name | (Z)-6-ethyl-3-methyloct-6-en-1-ol | nih.gov |
| CAS Number | 26330-65-4 | guidechem.comchemicalbook.comchemicalbook.com |
| Appearance | Colourless liquid | google.com |
| Odor | Floral, lily of the valley | google.com |
Spectroscopic Data
| Type | Data | Source |
|---|---|---|
| IR (film) | ν = 3328 cm-1 (O-H), 1459 cm-1 (CH2), 1377 cm-1 (CH3), 1058 cm-1 (C-O) | google.com |
Structure
3D Structure
Properties
CAS No. |
26330-65-4 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-6-ethyl-3-methyloct-6-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-4-11(5-2)7-6-10(3)8-9-12/h4,10,12H,5-9H2,1-3H3/b11-4+ |
InChI Key |
GTLKSTALFRGBQG-NYYWCZLTSA-N |
SMILES |
CCC(=CC)CCC(C)CCO |
Isomeric SMILES |
CC/C(=C\C)/CCC(C)CCO |
Canonical SMILES |
CCC(=CC)CCC(C)CCO |
Other CAS No. |
26330-65-4 |
Pictograms |
Irritant |
Synonyms |
6-ethyl-3-methyloct-6-en-1-ol |
Origin of Product |
United States |
Stereochemical Considerations and Isomerism of 6 Ethyl 3 Methyloct 6 En 1 Ol
Elucidation of Geometric Isomerism (E/Z) at the Olefinic Center
The carbon-carbon double bond at the C6 position of 6-Ethyl-3-methyloct-6-en-1-ol is a stereogenic center, leading to the existence of geometric isomers. These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules.
The substituents attached to the C6 and C7 carbons determine the isomeric configuration. For the (E)-isomer, the higher priority groups on each carbon of the double bond are on opposite sides, while for the (Z)-isomer, they are on the same side. In the context of this compound, the ethyl group and the rest of the carbon chain attached to the double bond are the groups under consideration.
Research has shown that mixtures of (6E)- and (6Z)-isomers of this compound can be synthesized. google.comgoogle.comjustia.com In some preparation methods, such as the dehydration of 1,6-diols, a mixture of isomers is typically formed. google.comjustia.comgoogle.com For instance, one process was found to yield approximately 30% of the (6E)-isomer and 30% of the (6Z)-isomer, alongside another structural isomer. google.comjustia.comgoogle.com The specific ratio of E/Z isomers can be influenced by the synthetic route and reaction conditions.
The individual (E) and (Z) isomers can be prepared or isolated to study their unique properties. google.comjustia.com The (Z)-isomer, specifically (Z)-6-ethyl-3-methyloct-6-en-1-ol, is documented in chemical databases like PubChem. nih.gov Similarly, the (E)-isomer is also referenced in scientific literature. epo.org
Table 1: Geometric Isomers of this compound
| Isomer Name | Abbreviation | Double Bond Configuration |
| (6E)-6-Ethyl-3-methyloct-6-en-1-ol | (E)-isomer | trans |
| (6Z)-6-Ethyl-3-methyloct-6-en-1-ol | (Z)-isomer | cis |
Analysis of Chiral Centers and Enantiomeric/Diastereomeric Forms
In addition to geometric isomerism, this compound possesses a chiral center at the C3 position due to the presence of a methyl group on this carbon, which is bonded to four different substituents. This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)-enantiomers.
The combination of a chiral center and a stereogenic double bond results in the possibility of four distinct stereoisomers:
(3R, 6E)-6-Ethyl-3-methyloct-6-en-1-ol
(3S, 6E)-6-Ethyl-3-methyloct-6-en-1-ol
(3R, 6Z)-6-Ethyl-3-methyloct-6-en-1-ol
(3S, 6Z)-6-Ethyl-3-methyloct-6-en-1-ol
The pairs of (3R, 6E) and (3S, 6E) isomers are enantiomers of each other, as are the (3R, 6Z) and (3S, 6Z) isomers. The relationship between an E-isomer and a Z-isomer with the same configuration at the chiral center (e.g., (3R, 6E) and (3R, 6Z)) is diastereomeric.
The compound can exist as a mixture of these stereoisomers or in isomerically pure forms. google.comgoogleapis.com For commercial applications, particularly in the fragrance industry, it is often used as a mixture of its stereoisomers due to the economic complexities of separating them. google.comgoogleapis.com
Methodologies for Stereoisomer Separation and Purity Assessment
The separation and purification of the individual stereoisomers of this compound are crucial for characterizing their specific properties. While often used as a mixture, methods exist to resolve these isomers. google.comgoogleapis.com
Separation Techniques:
Preparative High-Performance Liquid Chromatography (HPLC): This is a well-established technique for separating stereoisomers. By using a chiral stationary phase, it is possible to differentiate between the enantiomers.
Gas Chromatography (GC): Chiral GC columns can also be employed to separate volatile stereoisomers like those of this compound. google.com
Stereoselective Synthesis: This approach involves designing a synthetic route that preferentially forms one stereoisomer over others, reducing the need for extensive purification. google.com
Flash Chromatography: This technique has been used to purify mixtures of (6E/Z)-6-ethyl-3-methyloct-6-en-1-ol. google.com
Purity Assessment: The purity of the separated isomers and the composition of isomeric mixtures are typically determined using analytical techniques such as:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy can be used to distinguish between the (E) and (Z) isomers based on the chemical shifts of the carbon atoms involved in and near the double bond. google.com
Gas Chromatography-Mass Spectrometry (GC/MS): This method is used to identify and quantify the different isomers present in a sample. google.com
For economic reasons, resolving stereoisomers can be complex and costly, which is why mixtures are common in commercial use. google.comgoogleapis.com However, the ability to isolate pure forms is essential for research and for applications where a specific isomer's properties are desired. google.comgoogleapis.com
Advanced Synthetic Methodologies for 6 Ethyl 3 Methyloct 6 En 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 6-ethyl-3-methyloct-6-en-1-ol reveals several key disconnections that form the basis for plausible synthetic routes. The target molecule is a chiral allylic alcohol with a trisubstituted double bond.
The primary strategic disconnections are:
C6-C7 (alkene) bond: This disconnection points towards an olefination reaction, such as the Wittig reaction, as a key final step to construct the carbon-carbon double bond. adichemistry.com This approach would involve the reaction of a ketone with a phosphorus ylide.
C5-C6 bond: This disconnection suggests a Grignard-type addition of an organometallic reagent to an appropriate aldehyde or ketone, which is a classic and versatile method for C-C bond formation and the creation of a secondary alcohol. libretexts.orgcommonorganicchemistry.comdoubtnut.com
C3-C4 bond: An alternative disconnection at this position could involve an aldol-type reaction or the coupling of two smaller fragments.
Based on published synthetic routes found in patent literature, a common and practical strategy involves a combination of Grignard and Wittig reactions. acs.orgrsc.org The general retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound

This retrosynthetic approach breaks down the target molecule into simpler, more readily available starting materials. The key synthons identified are a protected 5-bromo-3-methylpentan-1-ol derivative and simple carbonyl compounds like propionaldehyde (B47417).
Stereoselective and Stereospecific Synthetic Pathways
The presence of a chiral center at the C3 position and the (E/Z)-isomerism of the double bond at C6 necessitate the use of stereoselective or stereospecific reactions to obtain a single isomer.
Stereocontrol at the C3 Center: The chirality at the C3 position is typically introduced via the addition of a Grignard reagent to an aldehyde. To achieve enantioselectivity, several strategies can be employed:
Chiral Auxiliaries: While not explicitly detailed for this specific molecule in the literature, a common approach involves the use of a chiral auxiliary attached to one of the reactants to direct the stereochemical outcome of the Grignard addition.
Catalytic Asymmetric Addition: Significant progress has been made in the catalytic enantioselective addition of Grignard reagents to carbonyl compounds. acs.orgrug.nl Chiral ligands, often in combination with metal catalysts like titanium or copper, can facilitate the formation of chiral alcohols with high enantiomeric excess (ee). rug.nlgoogle.com For the synthesis of this compound, a chiral ligand could be used to control the addition of the Grignard reagent derived from the protected 5-bromo-3-methylpentan-1-ol to propionaldehyde.
Enzymatic Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture of the alcohol. This can be achieved using enzymes, such as lipases, which can selectively acylate one enantiomer, allowing for the separation of the two.
Stereocontrol of the C6=C7 Double Bond: The Wittig reaction is a powerful tool for alkene synthesis, and the stereochemical outcome can often be controlled. encyclopedia.pubmdpi.com
Stabilized vs. Unstabilized Ylides: The nature of the phosphorus ylide influences the E/Z selectivity. Stabilized ylides generally favor the formation of (E)-alkenes, while unstabilized ylides tend to give (Z)-alkenes. adichemistry.com For the synthesis of the (E)-isomer of this compound, a stabilized ylide would be preferred.
Schlosser Modification: The Schlosser modification of the Wittig reaction allows for the selective formation of (E)-alkenes, even with unstabilized ylides.
A patent describes the formation of a mixture of (6E)- and (6Z)-isomers, suggesting that the Wittig reaction conditions used were not highly stereoselective. rsc.org Achieving high stereoselectivity for the tetrasubstituted double bond in this compound via a Wittig reaction can be challenging, and yields for tetrasubstituted alkenes are often lower than for less substituted ones. encyclopedia.pub
Multi-step Reaction Sequences and Process Optimization
Based on patent literature, a common multi-step synthesis of a mixture of (E/Z)-6-ethyl-3-methyloct-6-en-1-ol proceeds as follows: acs.orgrsc.org
Protection of the alcohol: The starting material, 3-methyl-1,5-pentanediol, is selectively protected, for example, as a tetrahydropyranyl (THP) ether, followed by conversion of the remaining primary alcohol to a bromide.
Grignard Reaction: The resulting protected bromo-alcohol is converted to a Grignard reagent, which is then reacted with propionaldehyde to form a secondary alcohol.
Oxidation: The secondary alcohol is oxidized to the corresponding ketone, for instance, using a Dess-Martin periodinane oxidation.
Wittig Reaction: The ketone is then subjected to a Wittig reaction with an appropriate phosphorus ylide (e.g., ethyltriphenylphosphonium bromide) to form the desired alkene.
Deprotection: Finally, the protecting group is removed under acidic conditions to yield the final product.
Grignard Reaction Optimization: The yield and selectivity of Grignard reactions are highly sensitive to reaction conditions. numberanalytics.comnumberanalytics.com Key parameters to optimize include:
Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential to stabilize the Grignard reagent. numberanalytics.com
Temperature: Low temperatures are often employed to minimize side reactions. numberanalytics.com
Addition Rate: Slow addition of the Grignard reagent to the aldehyde can help control the reaction and improve yield.
Wittig Reaction Optimization: The efficiency of the Wittig reaction can be influenced by:
Base: The choice of base for generating the ylide is critical. Strong bases like n-butyllithium or sodium hydride are commonly used.
Solvent: The solvent can affect the solubility of the reactants and the stability of the intermediates.
Temperature: Reaction temperature can influence the rate and, in some cases, the stereoselectivity.
Ultrasound: The use of ultrasound has been shown to increase the yield of Wittig reactions, especially for the formation of sterically hindered tetrasubstituted alkenes. encyclopedia.pubmdpi.com
Development of Novel Catalytic Approaches
While the Grignard-Wittig sequence is a classical approach, modern catalytic methods offer potential for more efficient and sustainable syntheses.
Catalytic C-C Bond Formation: Recent advances in catalysis provide alternatives to stoichiometric Grignard reagents for C-C bond formation. beilstein-journals.orgnih.govorganic-chemistry.orgacs.org For instance, transition metal-catalyzed cross-coupling reactions could be envisioned to construct the carbon skeleton of this compound. A plausible strategy could involve the coupling of an organometallic species derived from a C1-C5 fragment with a suitable C6-C8 electrophile.
Alkene Metathesis: While not directly applicable for the final step in this specific target due to the tetrasubstituted nature of the double bond, related fragrance molecules with less substituted double bonds are often synthesized using ring-closing or cross-metathesis reactions.
Catalytic Hydrogenation: For the synthesis of the corresponding saturated alcohol, catalytic hydrogenation of the double bond in this compound would be a straightforward step.
Chemo-enzymatic Cascades: Emerging strategies involve combining chemical and enzymatic steps in one-pot cascades to improve efficiency and sustainability. nih.gov For example, a catalytic isomerization of an allylic alcohol precursor followed by an enzymatic transformation could be a potential future route.
Comparison of Synthetic Efficiency and Yields
A direct comparison of the efficiency and yields of different synthetic routes to this compound is challenging due to the limited availability of published data for this specific molecule. However, we can provide a general comparison of the key reaction types involved.
Table 1: Comparison of Key Synthetic Steps
| Reaction Step | Typical Yields | Advantages | Disadvantages |
|---|---|---|---|
| Grignard Reaction | 60-95% commonorganicchemistry.comrug.nl | Versatile C-C bond formation, readily available reagents. | Sensitive to moisture and air, can have side reactions (e.g., enolization, reduction). numberanalytics.com |
| Wittig Reaction | 50-90% (lower for tetrasubstituted alkenes) adichemistry.comencyclopedia.pub | Reliable method for alkene synthesis, tolerant of many functional groups. | Can be difficult to control stereoselectivity, phosphine (B1218219) oxide byproduct can complicate purification. |
| Cross-Coupling Reactions | 70-95% | High selectivity, mild reaction conditions. | Often requires more complex catalysts and precursors. |
Mechanistic Investigations of Chemical Transformations Involving 6 Ethyl 3 Methyloct 6 En 1 Ol
Reaction Mechanisms in Alcohol Derivatization
The primary alcohol group in 6-ethyl-3-methyloct-6-en-1-ol is a key site for derivatization reactions, allowing for the introduction of various functional groups and the synthesis of new compounds.
Esterification: The hydroxyl group can undergo esterification in the presence of a carboxylic acid or its derivative, typically under acidic or basic conditions. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. The mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the anhydride, followed by the elimination of a leaving group.
Oxidation: The primary alcohol can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent used. vulcanchem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will typically oxidize the alcohol to a carboxylic acid. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are used to selectively oxidize the primary alcohol to an aldehyde, preventing over-oxidation. vulcanchem.com The mechanism of oxidation with chromium-based reagents often involves the formation of a chromate (B82759) ester intermediate, followed by an E2 elimination to form the carbonyl group.
Olefinic Reactivity Studies
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, as well as oxidation and reduction.
Addition Reactions:
Halogenation: The double bond can react with halogens such as bromine (Br2) or chlorine (Cl2) in an electrophilic addition reaction. The mechanism proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion from the opposite side, resulting in a dihaloalkane.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkene follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. The mechanism involves the formation of a carbocation intermediate.
Hydration: Acid-catalyzed hydration of the double bond would also follow Markovnikov's rule, leading to the formation of a diol. The mechanism involves the protonation of the alkene to form a carbocation, which is then attacked by water.
Oxidation:
Epoxidation: The double bond can be oxidized to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide.
Ozonolysis: Reaction with ozone (O3) followed by a reductive workup (e.g., with zinc and water) will cleave the double bond and form two carbonyl compounds.
Reduction:
Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. This results in the formation of 6-ethyl-3-methyloctan-1-ol.
Isomerization Pathways and Kinetic Control
The position of the double bond in 6-ethyl-3-methyloct-en-1-ol can be subject to isomerization, leading to a mixture of isomers. For example, under certain conditions, the double bond can migrate from the 6-position to the 5-position, forming 6-ethyl-3-methyloct-5-en-1-ol. google.com
The ratio of these isomers can be influenced by kinetic versus thermodynamic control. Under kinetically controlled conditions (lower temperatures, shorter reaction times), the product that is formed faster will predominate. Under thermodynamically controlled conditions (higher temperatures, longer reaction times), the more stable product will be the major isomer. The stability of the alkene isomers is generally determined by the degree of substitution of the double bond, with more substituted alkenes being more stable.
Mechanistic Aspects of its Formation
The formation of this compound often involves the dehydration of a corresponding diol, such as 6-ethyl-3-methyloctane-1,6-diol. google.com This dehydration is typically acid-catalyzed and proceeds through a carbocation intermediate.
The mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A base (which can be another alcohol molecule or water) then abstracts a proton from an adjacent carbon atom, leading to the formation of the double bond.
Spectroscopic and Chromatographic Techniques for Research on 6 Ethyl 3 Methyloct 6 En 1 Ol
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-Ethyl-3-methyloct-6-en-1-ol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.
¹H-NMR spectroscopy of a mixture of (6E/Z)-6-ethyl-3-methyloct-6-en-1-ol reveals characteristic signals that correspond to the different types of protons in the molecule. google.com For instance, the protons of the methyl groups (3-Me and the methyl of the ethyl group) appear as a multiplet in the upfield region around δ 0.90-0.99 ppm. google.com The protons of the methylene (B1212753) group adjacent to the hydroxyl group (1-H₂) are observed as a multiplet between δ 3.60 and 3.71 ppm. google.com The olefinic proton (7-H) gives a signal at approximately δ 5.17 ppm. google.com The broad singlet corresponding to the hydroxyl proton (OH) is also identifiable. google.com
¹³C-NMR spectroscopy provides complementary information by identifying the different carbon environments. google.com The carbon atoms of the methyl groups (C-8 and the methyl of the ethyl group) resonate at the most upfield positions. google.com The carbon attached to the hydroxyl group (C-1) appears around δ 60.90 ppm. google.com The olefinic carbons (C-6 and C-7) are found in the downfield region, with the substituted C-6 at approximately δ 141.97 ppm and C-7 at around δ 116.78-117.47 ppm, with the different values likely corresponding to the E and Z isomers. google.com
Detailed analysis of coupling constants and two-dimensional NMR experiments, such as COSY and HSQC, would further confirm the connectivity between protons and carbons, solidifying the structural assignment of this compound.
Table 1: ¹H-NMR Spectroscopic Data for (6E/Z)-6-ethyl-3-methyloct-6-en-1-ol google.com
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |
| 0.90-0.99 | m | 6H | 2'-H₃, 3-Me |
| 1.18-1.26 | m | 1H | 3-H |
| 1.35-1.45 | m | 2H | 4-H₂ |
| 1.51-1.66 | m | 2H | 2-H₂ |
| 1.57 | d, J = 6.8 Hz | 3H | 8-H₃ |
| 1.96-2.06 | m | 4H | 5-,1'-H₂ |
| 2.15 | br s | 1H | OH |
| 3.60-3.71 | m | 2H | 1-H₂ |
| 5.17 | mc | 1H | 7-H |
Table 2: ¹³C-NMR Spectroscopic Data for (6E/Z)-6-ethyl-3-methyloct-6-en-1-ol google.com
| Chemical Shift (δ ppm) | Assignment |
| 12.73/12.74/12.86/12.98 | C-8, C-2' |
| 19.45/19.48 | 3-Me |
| 22.62/27.17 | C-1' |
| 29.27/29.67 | C-3 |
| 29.57/33.87 | C-5 |
| 35.48/35.61 | C-4 |
| 39.69/39.76 | C-2 |
| 60.90 | C-1 |
| 116.78/117.47 | C-7 |
| 141.97 | C-6 |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and investigating the fragmentation patterns of this compound. In a typical MS experiment, the molecule is ionized and then fragmented. The resulting mass-to-charge ratios of the parent ion and its fragments provide a molecular fingerprint.
The molecular formula of this compound is C₁₁H₂₂O, which corresponds to a monoisotopic mass of approximately 170.167 g/mol . guidechem.comnih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing strong evidence for the elemental composition of the molecule.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.
For this compound, the IR spectrum shows several key absorption bands that confirm its structure. google.comgoogle.com A broad absorption band is observed in the region of 3328 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. google.comgoogle.com The presence of a C-O stretching vibration is indicated by a peak around 1058 cm⁻¹. google.comgoogle.com Absorptions corresponding to the stretching and bending vibrations of C-H bonds in methyl (CH₃) and methylene (CH₂) groups are also present, typically observed around 1459 cm⁻¹ and 1377 cm⁻¹, respectively. google.comgoogle.com
Table 3: Infrared (IR) Spectroscopy Data for (6E/Z)-6-ethyl-3-methyloct-6-en-1-ol google.comgoogle.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3328 | O-H stretch | Alcohol |
| 1459 | C-H bend | Methylene (CH₂) |
| 1377 | C-H bend | Methyl (CH₃) |
| 1058 | C-O stretch | Alcohol |
Gas Chromatography (GC) for Purity Analysis and Quantitative Determination
Gas chromatography (GC) is a powerful chromatographic technique used to separate and analyze volatile compounds. It is particularly useful for determining the purity of this compound and for quantifying its presence in a mixture. google.com
In GC, the sample is vaporized and injected into a long, thin column. An inert carrier gas flows through the column and carries the sample components with it. The components of the mixture are separated based on their different affinities for the stationary phase coating the inside of the column and their different volatilities.
The purity of a synthesized batch of this compound can be assessed by GC. google.com A pure sample will ideally show a single peak in the chromatogram. The presence of multiple peaks indicates the presence of impurities, which could include starting materials, byproducts, or isomers. For instance, during the synthesis of this compound, an isomeric impurity, 6-ethyl-3-methyloct-5-en-1-ol, can be formed. google.comgoogle.com GC can be used to determine the relative amounts of these isomers in the final product. google.comgoogle.com Quantitative analysis can be performed by comparing the peak area of the analyte to that of a known standard.
Chiral Chromatography for Enantiomeric Excess Determination
The this compound molecule contains a chiral center at the carbon atom bearing the methyl group (C-3). This means that it can exist as a pair of enantiomers (R and S forms), which are non-superimposable mirror images of each other.
Chiral chromatography is a specialized form of chromatography that is used to separate enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The separated enantiomers will have different retention times on the chiral column.
By analyzing the sample using chiral GC or chiral High-Performance Liquid Chromatography (HPLC), the relative amounts of the R and S enantiomers can be determined. This allows for the calculation of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other in a mixture. The ability to separate and quantify the enantiomers is crucial in fields where the biological activity or olfactory properties of a compound are dependent on its stereochemistry. While specific methods for the chiral separation of this compound are not detailed in the provided search results, general methods of chiral chromatography would be applicable. google.com
Theoretical and Computational Studies of 6 Ethyl 3 Methyloct 6 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of a molecule like 6-Ethyl-3-methyloct-6-en-1-ol. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, solve the Schrödinger equation for a given molecule to provide insights into its electronic properties.
For this compound, these calculations can determine a variety of electronic descriptors that are crucial for understanding its chemical behavior. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
In the context of fragrance ingredients, quantum chemically derived descriptors are used in Quantitative Structure-Activity Relationship (QSAR) models to predict properties like skin sensitization or performance in microcapsules. epo.orgepo.org For instance, a descriptor known as RECON_VOLTAE, which describes the topography of a molecule's iso-surface with a specific electron density, has been calculated for the (E)-isomer of this compound. google.comgoogle.comgoogleapis.com
Table 1: Calculated Electronic Properties for this compound
| Parameter | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Prediction of reaction sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Prediction of reaction sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Assessment of kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, showing charge distribution. | Identification of electrophilic and nucleophilic sites. |
Conformational Analysis and Energy Minimization
This compound is a flexible molecule with several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and their relative energies.
Energy minimization, also known as geometry optimization, is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. This is crucial for determining the most likely structure of the molecule under given conditions. Molecular mechanics force fields (e.g., MMFF, UFF) or more accurate quantum mechanical methods can be used for this purpose.
The alignment of energy-minimized structures of fragrance molecules can be used to identify common structural fragments that might be responsible for a particular scent. scribd.com For a molecule like this compound, identifying its lowest energy conformer is the first step in understanding how it interacts with olfactory receptors.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interactions of this compound with other molecules, such as solvents or biological receptors.
These simulations are particularly useful for understanding intermolecular interactions, which are governed by non-covalent forces like van der Waals forces, hydrogen bonding, and electrostatic interactions. For this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor, which would significantly influence its interactions with polar molecules.
MD simulations could be employed to study its behavior in different environments, such as its diffusion in a solvent or its interaction with a lipid bilayer, which is relevant for understanding its skin penetration properties.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.
For Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts (δ) of ¹H and ¹³C atoms can be calculated. These calculations are typically performed on the energy-minimized geometry of the molecule. While experimental NMR data for mixtures containing this compound exists in patent literature, specific computational prediction studies for this molecule are not publicly available. justia.comgoogle.comgoogle.com
Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculations help in assigning the vibrational modes of the molecule to the observed spectral bands. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol group and the C=C stretch of the alkene group.
Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)
| Spectroscopy | Parameter | Predicted Value Range | Key Functional Group Correlations |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 0.8 - 5.5 ppm | -CH₃, -CH₂-, -CH-, =CH-, -OH |
| ¹³C NMR | Chemical Shift (δ) | 10 - 140 ppm | Alkyl carbons, Alkene carbons, Carbon bearing -OH |
In Silico Modeling of Chemical Transformations
In silico modeling can be used to predict the outcome of chemical reactions and to understand reaction mechanisms. For this compound, this could involve modeling its oxidation, esterification, or reactions at the double bond.
Furthermore, in silico models are increasingly used in toxicology to predict the potential for adverse effects, such as skin sensitization. google.com For fragrance ingredients, models like the TIMES SS (Tissue Metabolism Simulator for Skin Sensitization) are used to predict if a chemical is likely to be a skin sensitizer (B1316253) based on its structure. google.com this compound has been evaluated in the context of such predictive models. google.com
These models often rely on identifying structural alerts, which are molecular fragments known to be associated with a particular toxicological endpoint. The reactivity of the molecule with skin proteins is a key factor in these predictions.
Biosynthetic Hypotheses and Natural Product Research on 6 Ethyl 3 Methyloct 6 En 1 Ol
Exploration of Potential Biological Origins
Consequently, there are no established or proposed biosynthetic pathways for 6-Ethyl-3-methyloct-6-en-1-ol in any organism. Natural flavors and fragrances are typically synthesized in plants and microorganisms through complex metabolic pathways, often involving precursors from fatty acid, amino acid, or carbohydrate pools. usp.br However, for this compound, no such native biological route has been identified. Its identity is purely as a synthetic molecule, often referred to as "nature-identical" when used in fragrances, but this term refers to the chemical structure rather than its origin.
Enzymatic Pathways and Biocatalytic Synthesis
While this compound itself has no known natural biosynthetic pathway, the use of enzymes and biocatalytic systems for the production of fine chemicals, including fragrance alcohols, is a rapidly growing field of research. cnr.it This interest is driven by consumer demand for "natural" products and the high selectivity and environmentally friendly conditions offered by biocatalysis. nih.govresearchgate.net Although no specific biocatalytic synthesis of this compound has been documented, potential enzymatic pathways can be hypothesized based on established reactions for structurally similar molecules.
Hypothetical Enzymatic Routes:
Reduction of a Precursor Aldehyde/Ketone: A plausible biocatalytic step would involve the reduction of a corresponding α,β-unsaturated aldehyde or ketone. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of aldehydes and ketones to alcohols. usp.brnih.gov A biocatalyst, such as a whole-cell system (e.g., non-conventional yeasts) or an isolated ADH, could potentially reduce a precursor like 6-ethyl-3-methyloct-6-en-1-al to the target alcohol with high chemoselectivity. nih.govnih.gov
Ester Hydrolysis: Lipases are widely used in biocatalysis for their ability to catalyze esterification and transesterification reactions with high regio- and enantioselectivity. researchgate.netmdpi.com A potential route could involve the lipase-catalyzed hydrolysis of an ester form of the target molecule, such as 6-ethyl-3-methyloct-6-en-1-yl acetate (B1210297), to yield the desired alcohol.
The table below summarizes enzymes commonly used in the synthesis of fragrance and flavor compounds that could be relevant for the biocatalytic production of unsaturated alcohols.
| Enzyme Class | Biocatalyst Example | Reaction Type | Potential Application for Fragrance Alcohols |
| Alcohol Dehydrogenase (ADH) | Saccharomyces cerevisiae, Pseudomonas putida | Reduction of C=O | Synthesis of allylic/saturated alcohols from corresponding aldehydes/ketones. nih.govnih.gov |
| Lipase (B570770) | Candida antarctica lipase B (CALB) | Transesterification / Hydrolysis | Kinetic resolution of racemic alcohols or synthesis of alcohol from an ester precursor. mdpi.comacs.org |
| Ene-Reductase (OYE family) | Yarrowia lipolytica | Reduction of C=C | Saturation of specific double bonds in a precursor molecule. polimi.itpolimi.it |
| Carboxylic Acid Reductase (CAR) | Mycobacterium species | Reduction of -COOH | Conversion of a carboxylic acid precursor to an aldehyde, which is then reduced to the alcohol by an ADH. beilstein-journals.org |
Chemoenzymatic Approaches in Synthesis
Chemoenzymatic synthesis combines the efficiency and scalability of traditional chemical reactions with the high selectivity of biocatalytic steps. This hybrid approach is particularly powerful for producing complex, enantiomerically pure molecules like many fragrance ingredients. rsc.orgbeilstein-journals.org While no specific chemoenzymatic route for this compound is published, strategies used for similar molecules provide a clear blueprint.
A common chemoenzymatic strategy is Dynamic Kinetic Resolution (DKR). This process combines an enzymatic resolution step with an in-situ chemical racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer product. For a racemic secondary alcohol, a lipase could be used to selectively acylate one enantiomer, while a metal catalyst (e.g., based on Ruthenium or Palladium) simultaneously racemizes the remaining alcohol enantiomer. acs.org
Another relevant approach is the use of biocatalysts in cascade reactions following initial chemical steps. For instance, the synthesis of the lily of the valley fragrance Lilybelle® involves chemical steps to create a key intermediate, followed by an ene-reductase (OYE) catalyzed reduction of a carbon-carbon double bond. polimi.itpolimi.it A similar strategy could be envisioned for this compound, where chemical synthesis produces a racemic or prochiral precursor, and an enzyme is used for a key stereoselective transformation.
Potential Chemoenzymatic Steps:
Chemical Synthesis of Precursor: A chemical route produces a racemic mixture of this compound or a prochiral ketone precursor.
Enzymatic Resolution or Reduction:
Kinetic Resolution: A lipase (e.g., Novozym 435) is used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomerically enriched alcohol and the newly formed ester. mdpi.com
Asymmetric Reduction: An alcohol dehydrogenase or a whole-cell biocatalyst reduces a ketone precursor to a single enantiomer of the alcohol.
This combination leverages the strengths of both synthetic methodologies, offering a sustainable and efficient path to chiral fragrance molecules. rsc.org
Derivatization and Analog Synthesis from 6 Ethyl 3 Methyloct 6 En 1 Ol
Synthesis of Ester and Ether Derivatives
The primary alcohol functionality of 6-Ethyl-3-methyloct-6-en-1-ol is a prime target for the synthesis of ester and ether derivatives. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents, thereby altering the molecule's steric and electronic properties.
Esterification can be achieved through several established methods. The Fischer-Speier esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is a classic approach. Alternatively, for higher yields and milder conditions, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. These methods facilitate the formation of a diverse range of esters. nih.gov
Ether synthesis can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach involves the acid-catalyzed condensation of the alcohol with another alcohol, or the use of specific catalysts for the etherification of allylic alcohols. arkat-usa.org
Table 1: Examples of Ester and Ether Derivatives
| Derivative Type | Reagent | Product Name |
|---|---|---|
| Ester | Acetic Anhydride, Pyridine (B92270) | 6-Ethyl-3-methyloct-6-en-1-yl acetate (B1210297) |
| Ester | Benzoyl Chloride, Triethylamine | 6-Ethyl-3-methyloct-6-en-1-yl benzoate |
| Ether | Sodium Hydride, Methyl Iodide | 1-Methoxy-6-ethyl-3-methyloct-6-ene |
| Ether | Sulfuric Acid (cat.), Ethanol | 1-Ethoxy-6-ethyl-3-methyloct-6-ene |
Modification of the Alcohol Functional Group
Beyond ester and ether formation, the primary alcohol of this compound can be transformed into other key functional groups, expanding its synthetic utility. solubilityofthings.com
Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. solubilityofthings.com Reagents like pyridinium (B92312) chlorochromate (PCC) are selective for the formation of the aldehyde, 6-Ethyl-3-methyloct-6-en-1-al. solubilityofthings.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will further oxidize the alcohol to the corresponding carboxylic acid, 6-Ethyl-3-methyloct-6-enoic acid. solubilityofthings.com
The hydroxyl group can also be substituted to introduce other functionalities. For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus trihalide (e.g., PBr₃) can convert the alcohol into the corresponding alkyl chloride or bromide, respectively. These halogenated derivatives serve as versatile intermediates for further nucleophilic substitution reactions.
Table 2: Modification of the Alcohol Functional Group
| Transformation | Reagent | Product Name |
|---|---|---|
| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | 6-Ethyl-3-methyloct-6-en-1-al |
| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 6-Ethyl-3-methyloct-6-enoic acid |
| Conversion to Alkyl Chloride | Thionyl Chloride (SOCl₂) | 1-Chloro-6-ethyl-3-methyloct-6-ene |
| Conversion to Alkyl Bromide | Phosphorus Tribromide (PBr₃) | 1-Bromo-6-ethyl-3-methyloct-6-ene |
Transformation of the Carbon-Carbon Double Bond
The trisubstituted alkene in this compound provides another avenue for structural modification. Common transformations of this functional group can lead to saturated or further functionalized analogs.
Hydrogenation of the double bond, typically carried out with hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), results in the formation of the saturated alcohol, 6-Ethyl-3-methyloctan-1-ol. acs.org This removes the rigidity of the double bond and increases the molecule's conformational flexibility.
Epoxidation of the alkene, using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields an epoxide. acs.org This three-membered ring is a highly reactive intermediate that can be opened by various nucleophiles to introduce two new functional groups on adjacent carbons.
Dihydroxylation, achieved with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate, converts the alkene into a diol, 6-Ethyl-3-methyloctane-1,6,7-triol. This adds two hydroxyl groups across the former double bond.
Table 3: Transformation of the Carbon-Carbon Double Bond
| Transformation | Reagent | Product Name |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 6-Ethyl-3-methyloctan-1-ol |
| Epoxidation | m-CPBA | 6-(1,2-Epoxyethyl)-3-methyloctan-1-ol |
| Dihydroxylation | OsO₄, NMO | 6-Ethyl-3-methyloctane-1,6,7-triol |
Synthesis of Structural Analogues for Structure-Activity Relationship Studies (SAR)
The synthesis of structural analogues is a cornerstone of medicinal chemistry and materials science, aimed at understanding how molecular structure influences biological activity or material properties. oncodesign-services.com For this compound, this involves systematic modifications to its carbon skeleton and functional group positions. acs.orgrsc.orgchemrxiv.org
Analog synthesis can involve altering the length of the carbon chain, changing the position or nature of the alkyl substituents (the methyl and ethyl groups), or shifting the location of the double bond or the alcohol. These modifications can provide valuable insights into the spatial and electronic requirements for a desired activity. For example, replacing the ethyl group with other alkyl groups could probe the impact of steric bulk at that position.
Table 4: Examples of Structural Analogues for SAR Studies
| Modification | Example Analogue Name |
|---|---|
| Change in Alkyl Substituent | 3,6-Dimethyloct-6-en-1-ol |
| Change in Chain Length | 6-Ethyl-3-methylnon-6-en-1-ol |
| Isomerization of Double Bond | 6-Ethyl-3-methyloct-5-en-1-ol |
| Relocation of Functional Group | 8-Ethyl-5-methyloct-2-en-1-ol |
Environmental Chemistry and Degradation Pathways of 6 Ethyl 3 Methyloct 6 En 1 Ol
Biodegradation Studies and Mechanisms
Direct and specific biodegradation studies on 6-Ethyl-3-methyloct-6-en-1-ol are not extensively available in peer-reviewed scientific literature. However, its inclusion in patents for biodegradable microcapsules suggests an industry expectation of biodegradability. googleapis.comgoogleapis.comgoogleapis.com These patents often refer to the Organisation for Economic Co-operation and Development (OECD) guidelines for testing the biodegradability of chemicals, such as OECD 301 for ready biodegradability and OECD 302 for inherent biodegradability. googleapis.comgoogleapis.com For a microcapsule to be classified as biodegradable, both the shell material and the encapsulated fragrance, such as this compound, are expected to meet the criteria outlined in these standardized tests. googleapis.comgoogle.com
While specific data for this compound is lacking, the general principles of microbial degradation of similar long-chain, unsaturated, and branched alcohols can provide insights into its likely biodegradation pathway. The initial step in the aerobic biodegradation of such alcohols is often the oxidation of the primary alcohol group to an aldehyde, followed by further oxidation to a carboxylic acid. This fatty acid can then enter the beta-oxidation cycle, where it is sequentially broken down to produce acetyl-CoA, which can then be utilized by microorganisms for energy and biomass production. The presence of branching and a double bond in the structure of this compound may influence the rate and pathway of its degradation compared to simple, saturated linear alcohols.
A fragrance material review on this compound has been published, which may contain more specific information on its environmental fate, however, the detailed findings of this review are not widely accessible. toxicology.org
Table 1: Biodegradation Information for this compound (Inferred)
| Parameter | Finding | Source |
| Expected Biodegradability | Implied to be biodegradable based on its use in patented biodegradable fragrance delivery systems. | googleapis.comgoogleapis.comgoogleapis.comgoogle.com |
| Standardized Test Data | Specific OECD 301 or 302 test results are not publicly available in the searched literature. | N/A |
| Likely Mechanism | Expected to undergo oxidation of the alcohol to a carboxylic acid, followed by beta-oxidation. | General microbial metabolism principles |
Photochemical and Chemical Degradation in Environmental Matrices
Detailed studies on the photochemical and chemical degradation of this compound in environmental matrices such as water, soil, and air could not be found in the available scientific literature. However, the chemical structure of the molecule, which includes a double bond, suggests that it may be susceptible to certain abiotic degradation processes.
In the atmosphere, volatile and semi-volatile organic compounds containing carbon-carbon double bonds are known to react with photochemically generated oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•). These reactions can lead to the breakdown of the parent molecule.
In aquatic environments, direct photolysis is unlikely to be a significant degradation pathway unless the molecule absorbs light in the environmentally relevant UV spectrum. Indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals, could potentially contribute to its degradation in sunlit surface waters.
In soil and sediment, chemical degradation could occur through hydrolysis or oxidation-reduction reactions, depending on the specific environmental conditions such as pH, temperature, and the presence of catalytically active minerals. However, without specific experimental data, the significance of these pathways for this compound remains speculative.
Transformation Products and Environmental Fate Modeling
There is a significant lack of information regarding the transformation products of this compound resulting from its biodegradation, photochemical, or chemical degradation. Identifying these products is a critical component of a complete environmental risk assessment, as they may have their own distinct toxicological and environmental profiles.
Similarly, no specific environmental fate modeling studies for this compound were found. Environmental fate models use the physicochemical properties of a compound (e.g., vapor pressure, water solubility, octanol-water partition coefficient) to predict its distribution and persistence in different environmental compartments. While some basic properties of the compound are available, a comprehensive modeling study would require more detailed experimental data that is currently not in the public domain.
The GreenScreen® for Safer Chemicals program has assigned this compound a List Translator score of LT-P1, which stands for "List Translator Possible Benchmark 1". womensvoices.org This suggests that the chemical is on a list of chemicals of high concern, but a full GreenScreen assessment has not been completed to determine the specific reasons for this classification. womensvoices.org
Table 2: Summary of Environmental Fate Information for this compound
| Environmental Aspect | Status of Information | Key Points |
| Biodegradation | Limited; inferred from patent literature. | Expected to be biodegradable, but no direct experimental data found. googleapis.comgoogleapis.comgoogleapis.comgoogle.com |
| Photochemical Degradation | No specific data found. | The presence of a double bond suggests potential for atmospheric oxidation. |
| Chemical Degradation | No specific data found. | Potential for abiotic degradation in soil and water, but pathways are unknown. |
| Transformation Products | No information available. | A critical data gap for a complete environmental assessment. |
| Environmental Fate Modeling | No specific models found. | Lack of comprehensive data prevents accurate modeling. |
Emerging Research Frontiers and Future Directions for 6 Ethyl 3 Methyloct 6 En 1 Ol
Integration with Flow Chemistry and Automated Synthesis
The synthesis of fine chemicals like 6-Ethyl-3-methyloct-6-en-1-ol is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. This modern approach offers significant advantages in terms of reaction control, safety, and scalability. acs.orgbeilstein-journals.org Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com
Research into the flow synthesis of structurally similar molecules, such as other unsaturated alcohols and terpenes, has demonstrated superior yields, higher selectivity, and drastically reduced reaction times compared to batch methods. beilstein-journals.orgresearchgate.netrsc.org For instance, electrochemical oxidations of alcohols and aldol (B89426) reactions have been successfully implemented in flow reactors, showcasing the potential for precise control over reaction parameters like temperature, pressure, and stoichiometry. beilstein-journals.orgnih.gov The synthesis of this compound, which can involve multi-step sequences including Grignard reactions and selective hydrogenations, is an ideal candidate for this technology. google.com An automated flow system could telescope these steps, minimizing manual handling and the isolation of intermediates, leading to a more efficient and cost-effective process. researchgate.net
Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for this compound
| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis | Potential Advantages of Flow |
| Reaction Time | Hours to days | Seconds to minutes | Drastic reduction in production time. beilstein-journals.org |
| Yield & Selectivity | Variable, often moderate | Generally higher and more consistent | Improved control over mixing and heat transfer minimizes side reactions. rsc.org |
| Safety | Risks associated with large volumes of reagents and exotherms | Inherently safer due to small reaction volumes | Enhanced heat dissipation and better control over hazardous intermediates. acs.org |
| Scalability | Difficult, often requires re-optimization | Straightforward by operating the system for longer durations | Linear scalability without the need for extensive redevelopment. researchgate.net |
| Process Control | Manual or semi-automated | Fully automated with integrated analytics | Precise, real-time control over temperature, pressure, and flow rates. |
Advanced Spectroscopic Techniques for Real-time Analysis
To fully leverage the advantages of continuous flow synthesis, real-time monitoring and control are essential. Advanced spectroscopic techniques are being integrated into reaction platforms to provide instantaneous feedback on the state of the chemical transformation. mdpi.com For the synthesis of this compound, these Process Analytical Technology (PAT) tools are invaluable for optimizing reaction conditions, ensuring consistent product quality, and deepening the mechanistic understanding of the synthesis. rsc.orgresearchgate.net
Techniques such as in-line Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be coupled directly with a flow reactor. mdpi.comrsc.org NMR spectroscopy provides detailed structural information, allowing for the quantification of reactants, intermediates, and products in the reaction stream in real time. rsc.orgsolubilityofthings.com IR spectroscopy is particularly effective for monitoring the disappearance of reactant functional groups (e.g., carbonyls) and the appearance of product functional groups (e.g., hydroxyls). mdpi.comsolubilityofthings.com This data can be fed into an automated control system that adjusts parameters like temperature or flow rate to maintain optimal performance and maximize the yield of the desired (6E/Z) isomers. google.com
Table 2: Advanced Spectroscopic Techniques for Synthesis of this compound
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| In-line NMR Spectroscopy | Detailed molecular structure, quantification of species, stereochemistry. | Real-time optimization of reaction yield and selectivity; mechanistic studies. rsc.org |
| Attenuated Total Reflectance (ATR)-FTIR | Functional group analysis. | Monitoring conversion rates by tracking key vibrational bands (e.g., C=O, O-H). mdpi.com |
| Raman Spectroscopy | Vibrational modes, complementary to IR, good for aqueous systems. | In-situ monitoring of reactions, particularly for tracking changes in the carbon backbone and double bonds. mdpi.com |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Identifying products and by-products, especially when coupled with chromatography (GC-MS) for reaction quenching analysis. researchgate.net |
Computational Chemistry for De Novo Design of Analogues
Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules without the need for extensive trial-and-error synthesis. frontiersin.orgrsc.org For a fragrance molecule like this compound, computational methods can be used for the de novo design of analogues with tailored properties. These properties could include enhanced scent intensity, a modified fragrance profile (e.g., more floral, less aldehydic), improved stability in various media, or better biodegradability. google.comnih.gov
Using techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can model the interaction of potential fragrance molecules with human olfactory receptors. frontiersin.org This allows for the screening of virtual libraries of analogues to predict their scent characteristics. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with desired olfactory properties. This computational pre-screening identifies the most promising candidates for synthesis, saving significant time and resources. nih.gov This approach has been successfully applied to other terpene-like molecules, demonstrating its feasibility for designing novel fragrance compounds. rsc.org
Table 3: Computational Methods in Analogue Design
| Computational Method | Role in Designing Analogues | Expected Outcome |
| Molecular Docking | Simulates the binding of a ligand (analogue) to a target protein (olfactory receptor). | Prediction of binding affinity, which can correlate with odor intensity. |
| Density Functional Theory (DFT) | Calculates electronic structure and predicts molecular properties. | Accurate prediction of molecular geometry, vibrational frequencies (for IR spectra), and reaction energetics. frontiersin.org |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Understanding the conformational flexibility of analogues and their stability in different environments. frontiersin.org |
| QSAR Modeling | Creates statistical models linking chemical structures to biological activity. | Predictive models for the scent profile and intensity of unsynthesized analogues. nih.gov |
Interdisciplinary Research with Materials Science or Biotechnology
The future development of this compound and its analogues is likely to be driven by interdisciplinary collaborations, particularly with materials science and biotechnology. interesjournals.org
In materials science , the compound could be incorporated into advanced delivery systems. For example, it could be encapsulated within porous materials like metal-organic frameworks (MOFs) or embedded in polymer matrices. bohrium.com This would enable the controlled, sustained release of the fragrance over time, a highly desirable feature for applications in air fresheners, textiles, and cosmetics. Research into the aggregation of long-chain unsaturated alcohols in various systems provides a foundation for understanding how to formulate such materials. researchgate.net
In the realm of biotechnology , two main avenues are promising. The first is the development of biosynthetic pathways for the production of this compound. By harnessing engineered enzymes and microbial hosts, it may be possible to produce this terpene-like alcohol from simple, renewable feedstocks, offering a green alternative to chemical synthesis. hznu.edu.cnnih.gov The second avenue involves using biotechnological tools for detection and interaction. Odorant-binding proteins (OBPs), which are key components of the natural olfactory system, can be used as the recognition element in biosensors designed to detect specific fragrance molecules with high sensitivity. uminho.ptuminho.pt These OBPs could also be used in "odor-capture" technologies or for the controlled release of fragrances from functionalized textiles. uminho.pt
Table 4: Potential Interdisciplinary Research Areas
| Field | Research Focus | Potential Application |
| Materials Science | Encapsulation of this compound in nanomaterials or polymers. | Smart fabrics with long-lasting fragrance; advanced air care products with controlled release profiles. interesjournals.org |
| Biotechnology (Synthesis) | Engineering microbial pathways for terpene alcohol production. | Sustainable and "natural" production of the fragrance from renewable resources. hznu.edu.cn |
| Biotechnology (Sensors) | Development of biosensors using odorant-binding proteins (OBPs). | High-sensitivity quality control in fragrance production; environmental monitoring. uminho.pt |
| Biotechnology (Delivery) | Functionalization of textiles with OBPs for fragrance binding and release. | "Smart textiles" that can capture and later release specific scents. uminho.pt |
Q & A
Q. What are the recommended synthetic pathways for 6-Ethyl-3-methyloct-6-en-1-ol, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or Grignard reactions for alkene functionalization. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize isomerization (e.g., 6- vs. 5-enol derivatives) . Monitor by gas chromatography-mass spectrometry (GC-MS) and adjust catalyst loading (e.g., Pd/C) to suppress side reactions. Safety protocols mandate using gloves, protective eyewear, and fume hoods due to potential skin/eye irritation .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to resolve structural ambiguities in this compound?
- Methodological Answer :
- NMR : Use DEPT to distinguish CH/CH groups and - COSY for alkene proton coupling patterns.
- X-ray crystallography : Refine structures using SHELXL for high-resolution data, particularly to resolve positional disorder in the ethyl-methyl substituents .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation risks (H333 hazard) .
- Waste disposal : Segregate organic waste and consult certified agencies for incineration to mitigate environmental contamination .
Advanced Research Questions
Q. How can isomer separation challenges (e.g., 6-ethyl-3-methyloct-5-en-1-ol vs. 6-en-1-ol) be addressed using chromatographic or spectroscopic methods?
- Methodological Answer :
- HPLC : Utilize chiral stationary phases (e.g., amylose derivatives) with hexane/isopropanol gradients. Validate separation via polarimetry or circular dichroism.
- GC-MS : Optimize column temperature programs to resolve co-eluting isomers, referencing retention indices from ECHA databases .
Q. How do computational methods (e.g., DFT, molecular dynamics) aid in predicting the reactivity and stereochemical outcomes of this compound in complex reactions?
- Methodological Answer :
- DFT : Calculate transition-state energies for hydroxylation or epoxidation pathways using Gaussian or ORCA. Compare with experimental values.
- Molecular dynamics : Simulate solvent effects (e.g., toluene vs. DMSO) on conformational stability, referencing force fields like OPLS-AA .
Q. What strategies are effective in resolving contradictions between experimental data (e.g., conflicting spectroscopic assignments or crystallographic parameters) for this compound?
- Methodological Answer :
- Data triangulation : Cross-validate NMR shifts with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions).
- Crystallographic refinement : Re-analyze SHELXL outputs for thermal displacement parameters to identify positional disorder .
- Statistical analysis : Apply principal component analysis (PCA) to multivariate datasets to identify outlier measurements .
Q. How does stereochemistry at the 6-ethyl and 3-methyl positions influence the compound’s physicochemical properties (e.g., solubility, boiling point)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
